

Verimol J: An Overview of a Phenolic Compound from Star Anise

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Verimol J is a naturally occurring phenolic compound that has been identified in the fruit of the star anise plant, Illicium verum[1]. As a member of the methoxybenzene and phenol classes of organic compounds, its chemical structure is 2-(2-hydroxypropyl)-5-methoxyphenol[1]. While research into the specific biological activities of **Verimol J** is still in its early stages, related compounds from the same plant and broader chemical classes have demonstrated a range of pharmacological effects, suggesting potential areas for future investigation.

Chemical and Physical Properties

A summary of the computed properties of **Verimol J** is provided in the table below, based on data from public chemical databases.

Property	Value	Source
Molecular Formula	C10H14O3	PubChem[1]
Molecular Weight	182.22 g/mol	PubChem[1]
XLogP3	1.7	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	3	PubChem[1]



Potential Biological Activities

While direct experimental evidence for the biological activities of **Verimol J** is limited in the currently available scientific literature, the activities of related compounds and extracts from Illicium verum provide a basis for predicting its potential pharmacological relevance.

Extracts from Illicium verum have been traditionally used for their medicinal properties, including the treatment of skin inflammation[2]. The plant is a well-known source of shikimic acid, a precursor to the antiviral drug oseltamivir. This association suggests that compounds within the plant, potentially including **Verimol J**, could possess antimicrobial or antiviral properties.

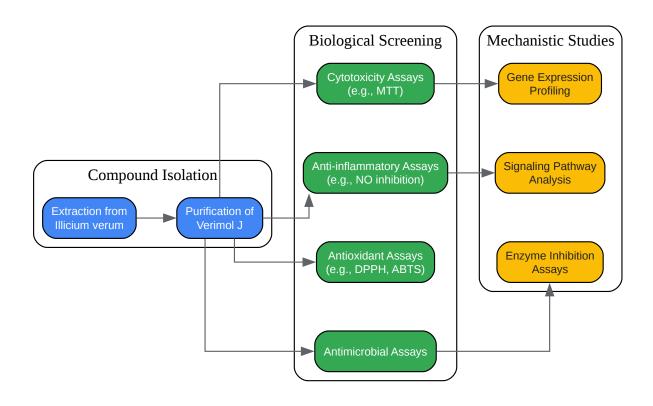
Phenolic compounds, a class to which **Verimol J** belongs, are widely recognized for their antioxidant and anti-inflammatory activities[3][4]. These compounds can neutralize free radicals and modulate inflammatory pathways[3][4]. For instance, stilbenoids, another class of plant-derived phenols, have been shown to reduce markers of oxidative stress and inflammation[3]. The phenolic structure of **Verimol J** suggests it may share these properties.

A computational study on Verimol G, a related compound also isolated from Illicium verum, explored its potential as an antimalarial agent by modeling its interaction with Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in the parasite's life cycle[2]. The study found a binding energy that suggests potential inhibitory activity, providing a rationale for investigating other "Verimol" compounds, including **Verimol J**, for similar effects[2].

Experimental Protocols and Future Directions

To elucidate the specific biological activities of **Verimol J**, a systematic experimental approach would be required. Below is a hypothetical experimental workflow that researchers could follow.





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A potential experimental workflow for investigating **Verimol J**.

Further research, beginning with the isolation and purification of **Verimol J**, followed by a battery of in vitro and in vivo assays, is necessary to fully characterize its biological activities and potential therapeutic applications. Computational studies, such as molecular docking, could also help to prioritize which biological targets to investigate experimentally. The diverse activities of related natural products provide a strong rationale for pursuing such investigations into **Verimol J**.

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References

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